molecular formula C3H4O4<br>COOHCH2COOH<br>C3H4O4 B1675933 Malonic acid CAS No. 141-82-2

Malonic acid

Cat. No. B1675933
CAS RN: 141-82-2
M. Wt: 104.06 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the chemical formula C3H4O4 . It is a white crystalline solid that is soluble in water and polar organic solvents . The name originates from the Greek word ‘malon’ meaning 'apple’ . It was first prepared in 1858 by the French chemist Victor Dessaignes via the oxidation of malic acid .


Molecular Structure Analysis

The molecular structure of malonic acid consists of three carbon atoms, four hydrogen atoms, and four oxygen atoms . The carboxylic acid groups on either end of the molecule make it a diprotic acid, meaning it can donate two protons .


Chemical Reactions Analysis

Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . In a well-known reaction, malonic acid condenses with urea to form barbituric acid . Malonic acid is frequently used as an enolate in Knoevenagel condensations or condensed with acetone to form Meldrum’s acid .


Physical And Chemical Properties Analysis

Malonic acid is a white crystalline powder at room temperature and has a molar mass of 104.06 g/mol . It’s soluble in water, ethanol, and diethyl ether . This compound decomposes into acetic acid and carbon dioxide when heated . Its first pKa value is 2.83, and the second pKa is 5.69 .

Scientific Research Applications

Biological Production of Malonic Acid

Malonic acid is used as a common component of many products and processes in the pharmaceutical and cosmetic industries . Scientists have designed a novel artificial synthetic pathway of malonic acid, in which oxaloacetate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This study presents a novel biological pathway for producing malonic acid from renewable resources .

Non-Covalent Cross-Linking

Malonic acid, a bifunctional diacid, has been used to offer non-covalent cross-linking . Three-dimensional scaffolds were prepared using chitosan and collagen, and malonic acid was used as a cross-linker . The results demonstrated the existence of non-covalent interaction between malonic acid and chitosan/collagen, which offered flexibility and high strength to the scaffolds suitable for tissue engineering research .

Building Block in Organic Synthesis

Malonic acid acts as a building block in organic synthesis . It is a key component in many chemical reactions and is used to synthesize a variety of compounds .

Precursor for Polyesters and Alkyd Resins

Malonic acid is useful as a precursor for polyesters and alkyd resins . These materials are used in coating applications, thereby protecting against UV light, corrosion, and oxidation .

Cross-Linker in the Coating Industry

In the coating industry, malonic acid acts as a cross-linker . It helps to form a strong and durable coating that can withstand various environmental conditions .

Surgical Adhesive

Malonic acid is used as a surgical adhesive . It helps to hold tissues together during surgical procedures, promoting healing and recovery .

Safety And Hazards

Malonic acid is harmful if swallowed and causes serious eye damage . It also causes mild skin irritation and has acute toxicity upon inhalation . Users are advised not to eat, drink, or smoke when using this product .

Future Directions

The global malonic acid market is expected to expand at a CAGR of 5.7%, surpassing US$ 97,277.2 thousand by 2033 . Malonic acid is an essential starting material in the synthesis of several medications and drug intermediates . This primes the pharmaceutical sector as the primary driver of growth in the malonic acid industry . Manufacturers may capitalize on rising demand by focusing on establishing environmentally friendly and sustainable production methods .

Relevant Papers

  • “Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically” discusses a novel artificial synthetic pathway of malonic acid .
  • “Maleic acid and malonic acid reduced the pathogenicity of Sclerotinia sclerotiorum by inhibiting mycelial growth, sclerotia formation and virulence factors” presents that maleic acid and malonic acid could effectively inhibit S. sclerotiorum .
  • “Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics” verifies the role of malonic acid in inborn metabolism errors .

properties

IUPAC Name

propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4, Array
Record name MALONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20581
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MALONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name malonic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Malonic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt)
Record name Malonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021659
Record name Propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS.
Record name MALONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20581
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15355
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Malonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MALONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C
Record name MALONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20581
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3
Record name MALONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20581
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Malonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Malonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MALONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³
Record name MALONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20581
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name MALONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C
Record name Malonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15355
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Malonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Malonic acid

Color/Form

White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum

CAS RN

141-82-2
Record name MALONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20581
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name malonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KX7ZMG0MK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Malonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Malonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name MALONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

276.1 °F (NTP, 1992), 135-137 °C, 135 °C
Record name MALONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20581
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Malonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Malonic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8437
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Malonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Malonic acid
Reactant of Route 2
Malonic acid
Reactant of Route 3
Malonic acid
Reactant of Route 4
Malonic acid

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of malonic acid?

A1: Malonic acid, with the IUPAC name propanedioic acid, has the molecular formula C3H4O4 and a molecular weight of 104.06 g/mol. Spectroscopically, it is characterized by a strong carbonyl (C=O) stretching band in the infrared (IR) spectrum around 1700 cm-1. The 1H NMR spectrum in DMSO-d6 shows a singlet at 3.1 ppm for the methylene protons and a broad singlet at 12.3 ppm for the carboxylic protons. []

Q2: How does the structure of malonic acid influence its solubility in water?

A2: Malonic acid exhibits good solubility in water due to the presence of two carboxyl groups (-COOH) capable of forming hydrogen bonds with water molecules. []

Q3: Can malonic acid form hydrates, and if so, what implications does this have for atmospheric chemistry?

A4: Yes, malonic acid can form a hydrate, potentially with the formula C3H4O4·6H2O. This hydrate, observed through thermal analysis and IR spectroscopy, can form over a wide concentration range and significantly impact the physical properties and behavior of atmospheric aerosols. []

Q4: How does temperature affect the deliquescence relative humidity (DRH) of malonic acid?

A5: Humidity-controlled thermogravimetric analysis (HTGA) reveals that the DRH of malonic acid decreases with decreasing temperature. This highlights the importance of considering temperature variations when studying the hygroscopic properties of malonic acid in atmospheric models. []

Q5: What role does malonic acid play in the Belousov-Zhabotinsky (BZ) reaction?

A6: In the BZ reaction, malonic acid serves as an organic substrate that undergoes oxidation by bromate ions in the presence of a catalyst, typically cerium. This reaction is known for its oscillatory behavior, exhibiting periodic changes in the concentration of reactants and intermediates. Notably, malonyl radicals, formed during the oxidation of malonic acid, play a crucial role in the negative feedback loop of the BZ reaction. []

Q6: How have computational methods contributed to our understanding of malonic acid's interactions and properties?

A7: Molecular dynamics simulations have been instrumental in investigating the water adsorption around malonic acid aggregates, providing insights into its role in cloud condensation nuclei formation. These simulations have allowed researchers to construct phase diagrams for malonic acid-water systems, revealing different phases depending on temperature and water content. []

Q7: Can computational chemistry predict the tautomeric equilibrium of malonic acid in different environments?

A8: Yes, computational studies have confirmed the presence of the enol form of malonic acid and can be used to predict the relative stability of different tautomers in various environments. These findings are crucial for understanding the reactivity and behavior of malonic acid in different chemical and biological contexts. []

Q8: How do structural modifications of malonic acid, such as alkyl substitution, impact its chemical properties?

A9: Alkyl substitution on the central carbon atom of malonic acid can affect its physical and chemical properties. For instance, increasing the alkyl chain length generally leads to decreased water solubility and altered reactivity in decarboxylation reactions. []

Q9: How does the reactivity of malonic acid towards Mn(III) oxidation compare to its brominated derivatives?

A10: Studies have shown that malonic acid exhibits a higher reactivity towards Mn(III) oxidation compared to its brominated derivatives, bromomalonic acid, and dibromomalonic acid. This difference in reactivity is attributed to the electron-withdrawing nature of the bromine substituents, which decrease the electron density on the central carbon atom, making it less susceptible to oxidation. []

Q10: What analytical techniques are commonly employed for the detection and quantification of malonic acid?

A11: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing malonic acid, particularly in biological samples. High-performance liquid chromatography (HPLC) is also used, especially for studying reaction mixtures involving malonic acid. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.